molecular formula C11H13F2N3OS B10938655 2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B10938655
M. Wt: 273.30 g/mol
InChI Key: HYJHTUKZBXNSOC-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a chemical compound with a complex structure that includes a pyrimidine ring substituted with difluoromethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-(difluoromethyl)-6-methyl-2-pyrimidinethiol with allyl bromide to form the corresponding allyl sulfide. This intermediate is then reacted with chloroacetamide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~1~-ALLYL-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antifungal and antibacterial properties.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-ALLYL-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The difluoromethyl group enhances its ability to form hydrogen bonds, making it a potent inhibitor of certain enzymes. The compound can interfere with enzyme activity by binding to the active site, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(4-formyl-2-methoxyphenoxy)acetamide
  • Difluoromethylated 2-oxindoles
  • Quinoline-2,4-diones

Uniqueness

N~1~-ALLYL-2-{[4-(DIFLUOROMETHYL)-6-METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both difluoromethyl and allyl groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C11H13F2N3OS

Molecular Weight

273.30 g/mol

IUPAC Name

2-[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C11H13F2N3OS/c1-3-4-14-9(17)6-18-11-15-7(2)5-8(16-11)10(12)13/h3,5,10H,1,4,6H2,2H3,(H,14,17)

InChI Key

HYJHTUKZBXNSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC=C)C(F)F

Origin of Product

United States

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